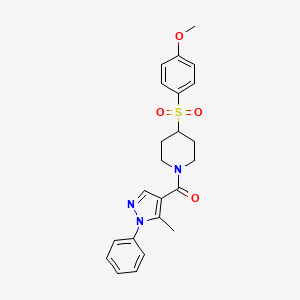
(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibitors
Compounds with sulfonyl and piperidinyl groups, similar to the one mentioned, may have potential applications as inhibitors or modulators of cytochrome P450 (CYP) enzymes. CYP enzymes play a crucial role in drug metabolism, and their inhibition can be critical for understanding drug-drug interactions and developing safer pharmaceuticals. For instance, studies have evaluated the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, highlighting the importance of such compounds in pharmacokinetics and drug development (Khojasteh et al., 2011).
Pharmaceutical Impurities and Synthesis
Compounds with methoxyphenyl and pyrazolyl groups are relevant in the context of pharmaceutical impurities and novel synthesis pathways. For example, research into the synthesis and characterization of pharmaceutical impurities can provide valuable insights for ensuring the purity and efficacy of drugs, as seen in the study of omeprazole and its impurities (Saini et al., 2019).
DNA Binding and Minor Groove Binders
Chemical compounds with specific structural features can interact with DNA, particularly as minor groove binders. Such interactions are crucial for understanding the molecular basis of drug-DNA interactions and developing therapeutic agents targeting specific DNA sequences or structures. For instance, Hoechst 33258 and its analogues are well-known minor groove binders, used in studying DNA interactions and as starting points for drug design (Issar & Kakkar, 2013).
Heterocyclic Compound Synthesis
The pyrazolyl group is a significant moiety in heterocyclic chemistry, with applications in synthesizing compounds with potential therapeutic activities. Research into the chemistry of heterocyclic compounds, such as pyrazolines, can lead to the discovery of new drugs with various pharmacological activities. The synthesis and application of such compounds in medicinal chemistry are areas of ongoing research, as demonstrated by studies on the reactivity and utility of heterocyclic scaffolds (Gomaa & Ali, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-hsdi) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, thus regulating the bioavailability of glucocorticoids in specific tissues .
Mode of Action
If it acts similarly to other 11 β-hsdi inhibitors, it would bind to the enzyme and prevent it from converting cortisone to cortisol . This inhibition could lead to a decrease in the local concentration of cortisol, a hormone that regulates a wide range of physiological processes, including immune response and metabolism .
Biochemical Pathways
The inhibition of 11 β-hsdi could affect the glucocorticoid pathway . By reducing the local concentration of cortisol, the compound could potentially alter the immune response and metabolic processes regulated by this hormone .
Pharmacokinetics
Similar compounds have been reported to have improved pharmacokinetic and/or microsomal stability properties . These properties could influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
By inhibiting 11 β-hsdi and reducing the local concentration of cortisol, the compound could potentially modulate the immune response and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the activity and stability of the compound .
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-22(16-24-26(17)18-6-4-3-5-7-18)23(27)25-14-12-21(13-15-25)31(28,29)20-10-8-19(30-2)9-11-20/h3-11,16,21H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGYXCQZUTPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

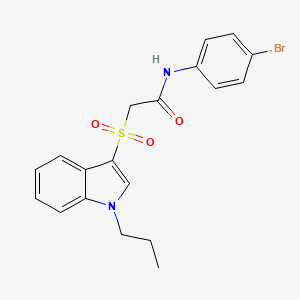
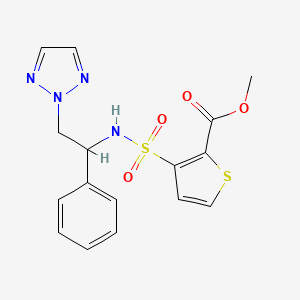
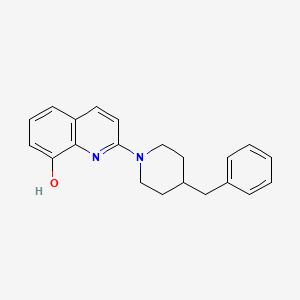

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)
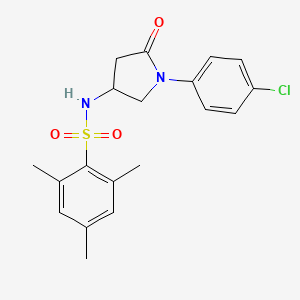




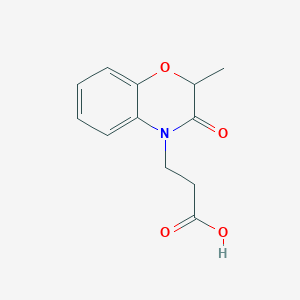
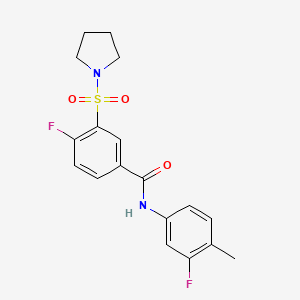
![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)
![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)